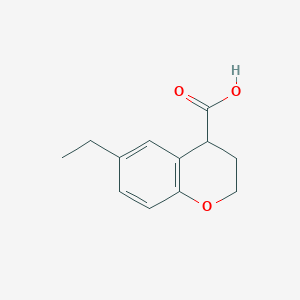
1,3-Dioxane-5-ethanol, 2-phenyl-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-phenyl-1,3-dioxan-5-yl)ethanol is an organic compound that belongs to the class of cyclic acetals It is characterized by a six-membered ring structure containing two oxygen atoms and a phenyl group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-phenyl-1,3-dioxan-5-yl)ethanol can be synthesized through the acetalization of glycerol with benzaldehyde. The reaction is typically catalyzed by an acidic resin, such as p-toluenesulfonic acid, and carried out under reflux conditions. The optimal conditions for this reaction include a molar ratio of benzaldehyde to glycerol of 1:1.3, a catalyst mass of 1.5 grams, and a reaction time of 4 hours . The product can be isolated with a purity of approximately 95.4% .
Industrial Production Methods
In an industrial setting, the production of 2-(2-phenyl-1,3-dioxan-5-yl)ethanol may involve continuous processes with efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of cationic acidic resins and controlled temperature conditions are crucial for achieving high selectivity and conversion rates .
Chemical Reactions Analysis
Types of Reactions
2-(2-phenyl-1,3-dioxan-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like triphenylphosphine and carbon tetrabromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetals and related compounds.
Scientific Research Applications
2-(2-phenyl-1,3-dioxan-5-yl)ethanol has several applications in scientific research:
Organic Synthesis: It serves as a starting material for the synthesis of various organic compounds, including cyclic carbonates and polymers.
Materials Science: The compound is used in the development of new materials with specific properties, such as biodegradable polymers.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-phenyl-1,3-dioxan-5-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can undergo ring-opening polymerization, which is catalyzed by tin(II) 2-ethylhexanoate. This process leads to the formation of polymers with unique properties . Additionally, its acetal structure allows it to participate in various chemical reactions, contributing to its versatility in synthetic applications .
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1,3-dioxolane-4-methanol: A five-membered ring analog with similar reactivity and applications.
1,3-O-benzylideneglycerol: Another cyclic acetal with comparable properties.
5-hydroxy-2-phenyl-1,3-dioxane: A closely related compound with similar chemical behavior.
Uniqueness
2-(2-phenyl-1,3-dioxan-5-yl)ethanol is unique due to its six-membered ring structure, which provides greater stability and reactivity compared to its five-membered analogs. This stability makes it a valuable intermediate in organic synthesis and materials science .
Properties
CAS No. |
677353-43-4 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-(2-phenyl-1,3-dioxan-5-yl)ethanol |
InChI |
InChI=1S/C12H16O3/c13-7-6-10-8-14-12(15-9-10)11-4-2-1-3-5-11/h1-5,10,12-13H,6-9H2 |
InChI Key |
VGSRUKAVVQBVQY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC(O1)C2=CC=CC=C2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![disodium;5-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylamino]-5-oxopentanoate](/img/structure/B13150392.png)

![(Benzo[d][1,3]dioxole-5-carbonyl)-d-alanine](/img/structure/B13150405.png)
![3-Methyl-2-oxo-1-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylic acid](/img/structure/B13150407.png)








